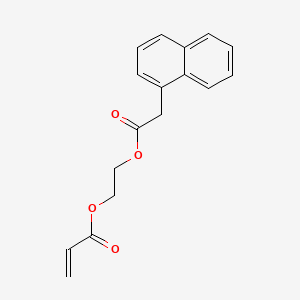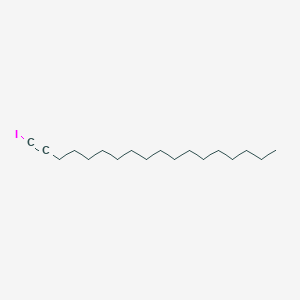
1-Iodooctadec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodooctadec-1-yne is an organic compound with the molecular formula C18H33I. It is characterized by the presence of an iodine atom attached to the first carbon of an octadec-1-yne chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular weight of this compound is approximately 376.3598 daltons .
Métodos De Preparación
1-Iodooctadec-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of octadec-1-yne with iodine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Análisis De Reacciones Químicas
1-Iodooctadec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: The triple bond in this compound can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like palladium on carbon or Lindlar’s catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-azidooctadec-1-yne, while hydrogenation with palladium on carbon would produce 1-iodooctadecane .
Aplicaciones Científicas De Investigación
1-Iodooctadec-1-yne has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Iodooctadec-1-yne involves its interaction with molecular targets through its alkyne and iodine functional groups. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The iodine atom can undergo substitution reactions, allowing the compound to be modified with different functional groups .
Molecular targets and pathways involved in the action of this compound include enzymes that catalyze alkyne reactions, such as cytochrome P450 enzymes, and cellular pathways that involve iodine metabolism .
Comparación Con Compuestos Similares
1-Iodooctadec-1-yne can be compared with other similar compounds, such as:
1-Bromooctadec-1-yne: Similar to this compound but with a bromine atom instead of iodine.
1-Chlorooctadec-1-yne: Contains a chlorine atom instead of iodine.
1-Fluorooctadec-1-yne: Features a fluorine atom, which significantly alters its reactivity and physical properties due to the high electronegativity of fluorine.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and allows for specific applications in synthesis and research .
Propiedades
Número CAS |
106510-32-1 |
|---|---|
Fórmula molecular |
C18H33I |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-iodooctadec-1-yne |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-16H2,1H3 |
Clave InChI |
TUWFVXYLPZENCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
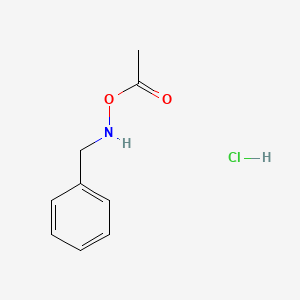
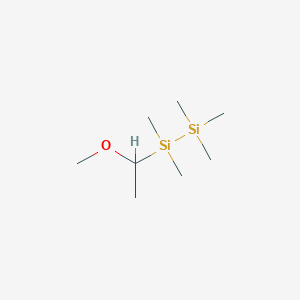
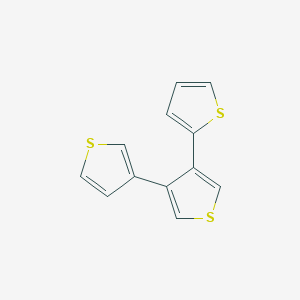
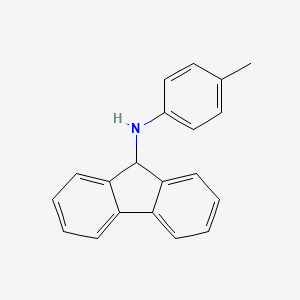



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
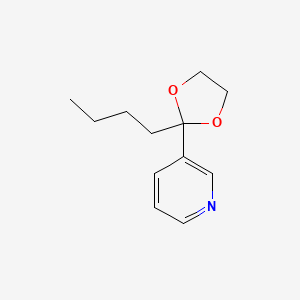
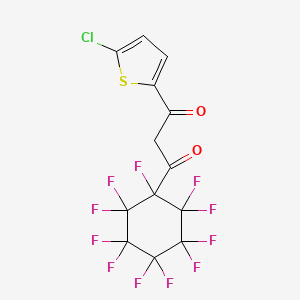
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
